Home > Products > Screening Compounds P35902 > 3-O-Cyclopropylmethyl-buprenorphine
3-O-Cyclopropylmethyl-buprenorphine -

3-O-Cyclopropylmethyl-buprenorphine

Catalog Number: EVT-13543816
CAS Number:
Molecular Formula: C33H47NO4
Molecular Weight: 521.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-O-Cyclopropylmethyl-buprenorphine is a derivative of buprenorphine, a well-known opioid used primarily for the treatment of severe pain and opioid addiction. Buprenorphine itself is classified as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor, which contributes to its unique therapeutic profile. The compound is noted for its high binding affinity and selectivity towards various opioid receptors, making it a valuable candidate in pain management and addiction therapy .

Source and Classification

3-O-Cyclopropylmethyl-buprenorphine is synthesized from oripavine, a natural alkaloid derived from the opium poppy. The compound falls under the category of small molecules, specifically classified as a morphinan derivative. Its chemical formula is C29H41NO4C_{29}H_{41}NO_4 with a molecular weight of approximately 467.64 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-O-Cyclopropylmethyl-buprenorphine involves several key steps:

  1. Starting Material: The synthesis begins with oripavine, which undergoes conversion into its cyclopropylmethyl quaternary salt.
  2. N-Demethylation: This step involves the removal of a methyl group from the nitrogen atom using thiolate reagents to yield N-cyclopropylmethyl nororipavine.
  3. Final Conversion: The intermediate is then converted to 3-O-Cyclopropylmethyl-buprenorphine through established methods that avoid toxic reagents and reduce the number of synthetic steps, leading to higher yields .

This synthetic route has been optimized to minimize environmental impact while maximizing efficiency, demonstrating significant advancements over previous methods that relied on more hazardous materials.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-O-Cyclopropylmethyl-buprenorphine features a complex arrangement characteristic of morphinan derivatives. The compound contains multiple functional groups essential for its biological activity:

  • Chemical Structure: The core structure includes a cyclopropylmethyl group attached at the 3-O position.
  • Bonding and Configuration: The stereochemistry plays a crucial role in its interaction with opioid receptors, influencing both efficacy and safety profiles.

The structural formula can be represented as follows:

Buprenorphine C29H41NO4\text{Buprenorphine }C_{29}H_{41}NO_4
Chemical Reactions Analysis

Reactions and Technical Details

3-O-Cyclopropylmethyl-buprenorphine participates in various chemical reactions typical of opioid derivatives:

  • Receptor Binding: It interacts with mu-opioid receptors as a partial agonist, promoting analgesic effects while minimizing respiratory depression compared to full agonists.
  • Metabolic Reactions: The compound undergoes biotransformation primarily through hepatic metabolism, involving cytochrome P450 enzymes which facilitate its elimination from the body .

These reactions are critical in determining both the pharmacokinetics and pharmacodynamics of the compound.

Mechanism of Action

Process and Data

The mechanism of action for 3-O-Cyclopropylmethyl-buprenorphine primarily involves:

  1. Mu-Opioid Receptor Interaction: As a partial agonist, it binds to mu-opioid receptors, initiating a cascade that results in pain relief.
  2. Kappa-Opioid Receptor Antagonism: By antagonizing kappa receptors, it helps mitigate potential dysphoria associated with opioid use.
  3. Unique Binding Dynamics: The structural modifications enhance its binding affinity, allowing for greater therapeutic effects with reduced side effects compared to traditional opioids .

This dual action makes it particularly effective in managing chronic pain conditions while reducing the risk of addiction.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

3-O-Cyclopropylmethyl-buprenorphine exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents but exhibits limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within expected ranges for similar compounds.

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Scientific Uses

3-O-Cyclopropylmethyl-buprenorphine has significant applications in:

  • Pain Management: It is utilized in clinical settings for managing moderate to severe pain due to its effective analgesic properties.
  • Opioid Use Disorder Treatment: The compound plays a role in treating opioid dependence by providing sufficient analgesia while minimizing withdrawal symptoms.
  • Research Applications: Ongoing studies explore its potential in developing new analgesic therapies with improved safety profiles compared to existing opioids .

This compound represents an important advancement in pharmaceutical chemistry, particularly within the context of addressing the ongoing opioid crisis by providing safer alternatives for pain management.

Introduction to 3-O-Cyclopropylmethyl-buprenorphine

Nomenclature and Structural Classification in the Oripavine Series

3-O-Cyclopropylmethyl-buprenorphine (C33H47NO4) represents a structurally modified oripavine derivative characterized by the introduction of a cyclopropylmethyl ether moiety at the C3 phenolic oxygen position. Its systematic IUPAC name is 2-[(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-15-methoxy-11-(cyclopropylmethoxy)-13-oxa-5-azahexacyclo[13.2.2.1²,⁸.0¹,⁶.0⁶,¹⁴.0¹²,²⁰]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol, reflecting the complex polycyclic framework inherent to morphinan alkaloids [4] [7]. The compound shares the core orvinol structure of buprenorphine—a thebaine derivative featuring the C6-C14 ethano bridge, C7 tert-butyl group, and C3 hydroxy modification—but diverges through its 3-O-alkylation pattern [2] [8]. This structural classification positions it within a broader family of C3-etherified buprenorphine analogues investigated for their tailored receptor interactions. The cyclopropylmethyl substituent introduces distinct steric and electronic properties compared to the hydrogen atom at this position in unmodified buprenorphine, significantly altering ligand-receptor dynamics [6] [9].

  • Stereochemical Complexity: Like all orvinols, 3-O-cyclopropylmethyl-buprenorphine possesses multiple chiral centers (C5R, C6R, C7S, C14R, C15R, C16R) that dictate its three-dimensional conformation and pharmacological profile. The trans fusion of rings B/C/C and the endo configuration of the C6-C14 bridge are critical for opioid receptor affinity [8] [9].

Table 1: Molecular Characteristics of 3-O-Cyclopropylmethyl-Buprenorphine

PropertyValueSource
Molecular FormulaC33H47NO4 [1] [4]
Molecular Weight521.731 g/mol [4]
IUPAC Name2-[(1S,2S,6R,14R,15R,16R)-5-(Cyclopropylmethyl)-15-methoxy-11-(cyclopropylmethoxy)-13-oxa-5-azahexacyclo[13.2.2.1²,⁸.0¹,⁶.0⁶,¹⁴.0¹²,²⁰]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol [4]
CAS Registry Number775271-05-1 [4] [10]
Deuterated FormC33D4H43NO4 (MW: 525.755 g/mol) [10]

Historical Development and Discovery within Semisynthetic Opioid Research

The synthesis of 3-O-cyclopropylmethyl-buprenorphine emerged from concerted efforts to modulate buprenorphine’s receptor engagement profile, particularly its partial μ-opioid receptor (MOP) agonism and κ-opioid receptor (KOP) antagonism. Buprenorphine itself was discovered in 1966 through systematic structural exploration of thebaine-derived orvinols by researchers at Reckitt & Colman [5]. By the 1990s–2000s, medicinal chemists pursued C3-etherified derivatives to probe the role of phenolic hydroxyl group in receptor efficacy and kinetics [6] [9]. The cyclopropylmethyl ether modification was strategically selected due to:

  • Steric Mimicry: The cyclopropylmethyl group approximates the size of the phenethyl moiety in naloxone but with greater conformational rigidity.
  • Metabolic Stability: Etherification blocks Phase II glucuronidation at C3, potentially altering pharmacokinetics [3] [9].
  • Receptor Subtype Selectivity: Early structure-activity relationship (SAR) studies suggested C3 modifications could attenuate MOP efficacy while preserving or enhancing KOP/NOP (nociceptin/orphanin FQ peptide receptor) interactions [6].

This compound was synthesized as part of targeted campaigns to develop buprenorphine analogues with biased signaling or mixed opioid/nociceptin pharmacology—objectives driven by the clinical observation that buprenorphine’s unique therapeutic profile (e.g., lower abuse liability, ceiling on respiratory depression) stems from its multi-receptor actions [2] [6]. Patent literature from the 2010s reveals optimized synthetic routes to this analogue, highlighting industrial-academic collaborations in opioid medicinal chemistry [3] [9].

Positional Isomerism and Functional Group Significance in Opioid Analogs

The 3-O-position in oripavines serves as a critical site for structural diversification due to its direct involvement in hydrogen bonding within the opioid receptor binding pocket. Introducing a cyclopropylmethyl ether at this location induces profound functional consequences:

  • Electronic and Steric Effects: Etherification eliminates the hydrogen-bond-donating capacity of the phenolic OH group, disrupting a key interaction with His297 (human MOP) or analogous residues in KOP/NOP receptors. The cyclopropyl ring’s angle strain and electron-rich nature further distort ligand orientation in the pocket, potentially favoring δ- or κ-opioid receptor conformations over μ-receptors [6] [9].

  • Contrast with C7 and N17 Modifications:

  • C7β-Methyl analogues (e.g., 7β-methylbuprenorphine) exhibit enhanced KOP antagonism and reduced MOP efficacy due to helical rearrangements in transmembrane domains [6].
  • N-Cyclopropyl substitutions (as in buprenorphine itself) confer partial agonism by restricting receptor conformational changes [2] [7].The 3-O-alkylation strategy thus offers orthogonal control over receptor signaling compared to C7 or N17 modifications.

  • Isotopic Derivatives: Deuterated forms like 3-O-(cyclopropyl-d4)methyl-buprenorphine (C33D4H43NO4) are synthesized as internal standards for mass spectrometry-based bioanalysis, leveraging kinetic isotope effects to improve detection sensitivity without altering receptor affinity [10].

Table 2: Comparative Receptor Profile of Buprenorphine Analogues

CompoundMOP Efficacy (% vs. DAMGO)KOP Antagonism (Ke, nM)NOP Partial AgonismKey Structural FeatureSource
Buprenorphine20%0.14 nMModerate (EC50: 1480 nM)C3-OH [2] [6]
3-O-Cyclopropylmethyl-buprenorphineNot reportedEnhanced vs. parentLikely preservedC3-O-CH2-cC3H5 [6] [9]
7β-Methylbuprenorphine<10%Robust antagonismHigh (EC50: 416 nM)C7β-CH3 [6]

Synthetic Methodologies and Chemical Characterization

The synthesis of 3-O-cyclopropylmethyl-buprenorphine employs oripavine precursors (e.g., thebaine or buprenorphine) through selective alkylation strategies:

  • Step 1: Precursor ActivationBuprenorphine or its C3-deprotected intermediates are treated with strong bases (e.g., NaH, K2CO3) in anhydrous dimethylformamide (DMF) or acetonitrile to generate the C3-phenolate nucleophile [3] [9].

  • Step 2: Ether FormationThe phenolate undergoes SN2 reaction with cyclopropylmethyl bromide (or chloride) at 50–80°C, yielding the 3-O-alkylated product. Microwave-assisted synthesis has been patented to accelerate this step while minimizing decomposition [9].

  • Alternative Route: Diels-Alder ApproachA more complex route involves:

  • Diels-Alder reaction of N-cyclopropylnorthebaine with methacrolein under LiBF4 catalysis, yielding C7β/C7α methyl adducts.
  • Grignard addition (phenylmagnesium bromide) to form the C20 tertiary alcohol.
  • Demethylation and subsequent cyclopropylmethyl etherification [6] [9].

Characterization relies on advanced analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., m/z 522.355 for [M+H]+ of C33H47NO4).
  • Multinuclear NMR: 1H NMR displays cyclopropylmethyl signals at δ 0.1–0.3 (m, 4H), δ 0.5–0.6 (m, 1H), and δ 3.3–3.4 (d, 2H); 13C NMR shows resonances at δ 3.5–4.5 (cyclopropyl CH2) and δ 70–75 (O-CH2-) [4] [10].
  • Chiral HPLC: Verifies enantiopurity (>95% by HPLC), essential given the stereosensitivity of opioid receptors [4].

Table 3: Key Synthetic Building Blocks for 3-O-Cyclopropylmethyl-Buprenorphine Analogues

PrecursorRoleReaction ConditionsYieldReference
Buprenorphine free baseDirect substrate for O-alkylationNaH, cyclopropylmethyl bromide, DMF, 80°C60–75% [3]
ThebaineDiels-Alder substrateLiBF4, methacrolein, THF, 60°C40–50% [6] [9]
OripavineDemethylation precursorBBr3, CH2Cl2, −78°C85% [9]

Properties

Product Name

3-O-Cyclopropylmethyl-buprenorphine

IUPAC Name

2-[(1S,2S,6R,14R,15R,16R)-11-(cyclopropylmethoxy)-5-(cyclopropylmethyl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol

Molecular Formula

C33H47NO4

Molecular Weight

521.7 g/mol

InChI

InChI=1S/C33H47NO4/c1-29(2,3)30(4,35)24-17-31-12-13-33(24,36-5)28-32(31)14-15-34(18-20-6-7-20)25(31)16-22-10-11-23(27(38-28)26(22)32)37-19-21-8-9-21/h10-11,20-21,24-25,28,35H,6-9,12-19H2,1-5H3/t24-,25-,28-,30?,31-,32+,33-/m1/s1

InChI Key

VJDDECBMCMTTSB-NXVYGDHNSA-N

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OCC7CC7)O4)CC8CC8)OC)O

Isomeric SMILES

CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OCC7CC7)O4)CC8CC8)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.